b-AP15

Multiple Myeloma Antiproliferative Activity DUB Inhibitor

Researchers studying bortezomib resistance face limited tools that selectively target 19S proteasomal DUBs without inhibiting the 20S core. b-AP15 directly addresses this gap. • Selectively inhibits USP14 & UCHL5 (IC50 2.1 μM) while sparing 20S catalytic activity. • Retains full cytotoxicity in bortezomib-resistant multiple myeloma models. • Enables unambiguous dissection of 19S-mediated deubiquitination pathways. Rigorously QC'd and ready for global shipment.

Molecular Formula C22H17N3O6
Molecular Weight 419.4 g/mol
CAS No. 1009817-63-3
Cat. No. B1684657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameb-AP15
CAS1009817-63-3
Synonymsb-AP15;  b-AP15;  b-AP-15;  USP14 Inhibitor III;  UCHL5UCH37 Inhibitor II;  NSC687852.
Molecular FormulaC22H17N3O6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1
InChIInChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+
InChIKeyGFARQYQBWJLZMW-JYFOCSDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





b-AP15 (CAS 1009817-63-3) — A Selective 19S Proteasome DUB Inhibitor with Distinct Anti-Tumor Activity


b-AP15 (NSC 687852) is a small molecule inhibitor that selectively targets the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome [1]. Unlike conventional proteasome inhibitors that directly block the 20S catalytic core, b-AP15 inhibits the upstream deubiquitination process, leading to the accumulation of polyubiquitinated proteins and subsequent induction of apoptosis in various cancer models [2]. This compound has demonstrated potent anti-tumor activity in multiple myeloma (MM) and other malignancies, and is particularly noted for its ability to overcome resistance to standard-of-care proteasome inhibitors like bortezomib [3].

Selective 19S proteasome DUB inhibition study fit (USP14/UCHL5)
Bortezomib-resistance model research context
Cell-based apoptosis and proteotoxicity endpoint studies

Why b-AP15 Cannot Be Substituted with Generic Proteasome or Broad-Spectrum DUB Inhibitors


Generic substitution of b-AP15 with other proteasome or DUB inhibitors is scientifically invalid due to its unique and selective mechanism of action. While many compounds target the 20S proteasome core (e.g., bortezomib, carfilzomib) or act as broad-spectrum DUB inhibitors (e.g., PR-619), b-AP15 specifically inhibits the 19S regulatory particle-associated DUBs USP14 and UCHL5 without affecting the 20S proteasome's catalytic activity [1]. This distinct targeting profile allows b-AP15 to induce a unique proteotoxic stress response and to maintain efficacy in cells that have developed resistance to 20S proteasome inhibitors [2]. Furthermore, its cellular pharmacology, including rapid uptake and intracellular enrichment, contributes to a potency profile that cannot be replicated by other DUB inhibitors with similar in vitro biochemical profiles [3]. Therefore, for research applications requiring the specific perturbation of the ubiquitin-proteasome system at the level of 19S-associated deubiquitination, b-AP15 is not interchangeable with any generic alternative.

Target tool
b-AP15
Selectively inhibits 19S-associated USP14/UCHL5; spares 20S catalytic activity; maintains response in bortezomib-resistant models.
Generic substitute
20S inhibitor or broad DUB inhibitor
20S inhibitors (bortezomib/carfilzomib) cannot replicate 19S-DUB-specific proteotoxic stress. Broad DUB inhibitors may shift pathway-response context and may not transfer resistance-overcoming endpoints.

Quantitative Differentiation of b-AP15: Head-to-Head Performance Against Key Comparators


Comparative Antiproliferative Potency: b-AP15 vs. VLX1570 vs. Bortezomib in Multiple Myeloma Cells

In a direct head-to-head comparison, the antiproliferative potency of b-AP15 was evaluated against its structural analog VLX1570 and the clinical standard bortezomib across a panel of multiple myeloma (MM) cell lines. b-AP15 exhibited IC50 values in the nanomolar range, demonstrating comparable or moderately lower potency than VLX1570 but consistently greater potency than bortezomib in the KMS-11 and RPMI8226 lines [1].

Antiproliferative potency
Head-to-head
KMS-11: 83 ± 3 nM; RPMI8226: 150 ± 14 nM (IC50)
Supports potency benchmark vs VLX1570 and bortezomib in MM cell panels.
Reported 72 h MTT; OPM-2 and OPM-2-BZR data available.
Multiple Myeloma Antiproliferative Activity DUB Inhibitor

Mechanistic Selectivity: Lack of 20S Proteasome Inhibition by b-AP15 Compared to Bortezomib and Carfilzomib

A critical differentiator for b-AP15 is its inability to inhibit the chymotrypsin-like (β5) catalytic activity of the 20S proteasome, a hallmark of conventional proteasome inhibitors like bortezomib and carfilzomib. In a direct comparison using fluorogenic substrates, b-AP15 (10 nmol/L) did not alter chymotryptic activity in multiple wild-type and bortezomib-resistant Waldenström's macroglobulinemia (WM) cell lines, nor did it interfere with the ability of bortezomib or carfilzomib to disrupt this activity [1].

20S proteasome selectivity
Head-to-head
No inhibition of chymotrypsin-like (β5) activity at 10 nmol/L
Confirms upstream 19S-DUB mechanism; distinct from bortezomib/carfilzomib.
Fluorogenic LLVY assay in WM cell lines.
Proteasome Mechanism of Action Drug Resistance

Efficacy in Bortezomib-Resistant Disease Models

b-AP15 demonstrates a distinct advantage over bortezomib by maintaining full cytotoxic activity in models of acquired bortezomib resistance. In a direct comparison, b-AP15 was shown to decrease the viability of both bortezomib-sensitive (ANBL-6.WT) and bortezomib-resistant (ANBL-6.BR) multiple myeloma cells to a similar degree, confirming its ability to overcome a major clinical limitation of front-line proteasome inhibitors [1]. This finding was corroborated by its activity in patient-derived tumor cells resistant to multiple therapies, including bortezomib [1].

Bortezomib-resistant models
Reported
Retains activity in ANBL-6.BR resistant cells vs sensitive WT
Supports resistance-overcoming endpoint context; bortezomib loses potency.
Patient-derived resistant cells also evaluated.
Drug Resistance Multiple Myeloma In Vivo Efficacy

Cellular Pharmacology: Intracellular Enrichment Explains Potency Discrepancy

A key differentiator in the pharmacological profile of b-AP15 is its rapid uptake and enrichment within cells, which accounts for its greater potency in cellular assays compared to its biochemical IC50. The compound is rapidly taken up from the medium and concentrated intracellularly through a thiol-dependent mechanism, as evidenced by the impairment of uptake following pretreatment with the thiol-alkylating agent N-ethylmaleimide (NEM) [1]. This property contrasts with the behavior of many other DUB inhibitors and provides a mechanistic basis for its robust in vivo anti-tumor activity despite a moderate in vitro biochemical IC50.

Cellular pharmacology
Method context
Rapid intracellular enrichment; impaired by N-ethylmaleimide pretreatment
Explains cellular vs biochemical potency gap; thiol-dependent uptake.
Supports interpretation of cell-based and in vivo model responses.
Pharmacokinetics Cellular Uptake Structure-Activity Relationship

High-Impact Application Scenarios for b-AP15 Based on Differentiated Evidence


Investigating Mechanisms of Bortezomib Resistance and Developing Next-Line Therapies

Based on the evidence that b-AP15 retains full cytotoxic activity in bortezomib-resistant multiple myeloma cells [1], this compound is ideally suited for preclinical research aimed at understanding and overcoming acquired resistance to 20S proteasome inhibitors. Studies utilizing b-AP15 can dissect the specific pathways that remain vulnerable when the 20S catalytic core is bypassed, informing combination strategies and the development of second-line therapeutics.

Probing the Specific Role of 19S-Associated DUBs in the Ubiquitin-Proteasome System

Given its unique selectivity for USP14 and UCHL5 without affecting 20S proteasome catalytic activity [1][2], b-AP15 is a superior tool for functional studies of the 19S regulatory particle. It enables researchers to specifically deconvolve the contributions of deubiquitination to proteasomal degradation, aggresome formation, and downstream signaling pathways, providing insights that cannot be obtained using broad-spectrum DUB or catalytic proteasome inhibitors.

Preclinical In Vivo Efficacy Studies in Solid and Hematologic Malignancies

The compound's demonstrated in vivo anti-tumor activity, including significant tumor growth inhibition and prolonged survival in xenograft models of multiple myeloma [3], supports its use in advanced preclinical pharmacology studies. Its unique cellular pharmacology, including intracellular enrichment [4], makes it a compelling candidate for evaluating the therapeutic potential of targeting proteasomal DUBs in a wide range of cancers, including those with documented resistance to standard-of-care proteasome inhibitors.

Application
Selection Property
Validation Focus
Bortezomib-resistance mechanism studies
Retained activity in resistant MM models
Resistance-overcoming endpoint and pathway review
19S regulatory particle functional studies
Selective USP14/UCHL5 inhibition without 20S engagement
Deubiquitination and aggresome pathway interpretation
In vivo hematologic malignancy models
Intracellular enrichment and in vivo model-response context
Tumor growth inhibition and survival endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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